molecular formula C7H9NO3 B062880 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 176909-91-4

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No.: B062880
CAS No.: 176909-91-4
M. Wt: 155.15 g/mol
InChI Key: KQTVLXDCOVTAKY-UHFFFAOYSA-N
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Description

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is a structurally constrained heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This carboxylic acid derivative serves as a key synthetic intermediate and a versatile scaffold for the development of novel pharmacologically active agents. Its fused cyclopentane-isoxazole ring system imparts rigidity, making it a valuable bioisostere for proline and other conformationally restricted amino acids, which is instrumental in the design of enzyme inhibitors and peptide mimetics.

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVLXDCOVTAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375234
Record name 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176909-91-4
Record name 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxime Formation and Acid-Catalyzed Cyclization

A foundational route involves the formation of an oxime intermediate from cyclopentanone derivatives. Hydroxylamine hydrochloride reacts with cyclopentanone in ethanol under basic conditions (e.g., sodium hydroxide) to yield cyclopentanone oxime. Subsequent acid-catalyzed cyclization—often employing hydrochloric acid or sulfuric acid—induces intramolecular ring closure, forming the isoxazole moiety.

Reaction Conditions:

  • Temperature: 0–40°C for oxime formation; reflux for cyclization.

  • Solvents: Ethanol or water-ethanol mixtures.

  • Catalysts: HCl or H₂SO₄ (1–2 equiv).

This method typically achieves yields of 60–75%, though impurities such as unreacted oxime or over-oxidized by-products necessitate purification via recrystallization or column chromatography.

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide and Diene Reactivity

The 1,3-dipolar cycloaddition between nitrile oxides and cyclic dienes offers a regioselective pathway. For example, ethoxycarbonylnitrile oxide reacts with cyclopentadiene to form the cycloadduct, which is subsequently hydrolyzed to the carboxylic acid.

Key Steps:

  • Nitrile Oxide Generation: Chlorination of ethyl ethoxymethyleneacetoacetate followed by dehydrohalogenation.

  • Cycloaddition: Conducted in anhydrous ether or tetrahydrofuran at 0–25°C.

  • Hydrolysis: Acidic or basic conditions cleave the ester to the carboxylic acid.

Yield Optimization:

  • Cycloaddition yields exceed 80%, but stereochemical outcomes require careful control.

  • Hydrolysis steps may reduce overall yield to 65–70% due to side reactions.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and purity. Continuous flow reactors enhance the cyclization step by maintaining precise temperature control (50–60°C) and reducing reaction times. Automated systems integrate in-line purification via liquid-liquid extraction or crystallization, achieving >95% purity.

Challenges:

  • Isomeric Impurities: Ethyl-3-methylisoxazole-4-carboxylate (10.4% byproduct) co-elutes with the target compound, complicating HPLC analysis.

  • Mitigation Strategies:

    • Distillation: Removes low-boiling-point impurities.

    • Chromatography: Silica gel columns with ethyl acetate/hexane eluents resolve constitutional isomers.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)
Oxime CyclizationNH₂OH·HCl, HClReflux, ethanol60–7585–90
1,3-Dipolar CycloaddnEthoxycarbonylnitrile oxide0–25°C, THF80–8590–95
Industrial FlowContinuous hydroxylamine50–60°C, automated70–80>95

Optimization Strategies for Impurity Reduction

Controlling Isomeric By-Products

The non-specific attack of nitrogen lone pairs on carbonyl carbons during cyclization generates ethyl-3-methylisoxazole-4-carboxylate, a structural isomer challenging to separate. Modifying reaction conditions—such as lowering the temperature to 0°C or using buffered hydroxylamine solutions—reduces this impurity to <2%.

Solvent and Catalyst Screening

  • Solvent Effects: Polar aprotic solvents (e.g., acetone/water mixtures) improve regioselectivity in cycloadditions.

  • Catalyst Systems: Osmium tetroxide (0.004 equiv) with methylmorpholine N-oxide enhances dihydroxylation efficiency in precursor synthesis.

Mechanistic Insights and Kinetic Studies

Cyclization Kinetics

The acid-catalyzed cyclization follows second-order kinetics, with rate constants (k) increasing exponentially with temperature. At 60°C, k = 2.3 × 10⁻³ L/mol·s, versus 1.1 × 10⁻³ L/mol·s at 25°C. Activation energy (Eₐ) calculations suggest a concerted mechanism for ring closure.

Hydrolysis Pathways

Ester hydrolysis to the carboxylic acid proceeds via nucleophilic acyl substitution. Alkaline conditions (5N NaOH) achieve complete conversion in 2 hours, while acidic hydrolysis (HCl, pH 2) requires longer durations (6–8 hours) .

Chemical Reactions Analysis

Types of Reactions

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
The compound is structurally related to amino acids and has been studied for its potential role as a conformationally constrained analogue of aspartic acid. This structural similarity allows it to interact with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Research indicates that derivatives of this compound may act as selective modulators of glutamate transporters, potentially influencing conditions such as epilepsy and neurodegenerative diseases .

Synthesis of Bioactive Molecules
The synthesis of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has been explored for the development of novel therapeutic agents. Its derivatives have shown promise in enhancing the efficacy of existing drugs and in the creation of new pharmacological agents targeting specific pathways involved in neurological disorders .

Synthetic Chemistry

Synthetic Methodologies
The compound can be synthesized through various chemical reactions including regioselective 1,3-dipolar cycloaddition and subsequent transformations. A notable synthetic route involves the condensation of cyclopenta[d]isoxazoline frameworks with amines to yield the desired carboxylic acid derivatives. This method has been reported to achieve a significant yield compared to previous strategies .

Case Studies

Study Focus Findings
Synthesis of Conformationally Constrained AnalogueInvestigated the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acidAchieved a 27% yield through a five-step process, demonstrating improved efficiency over prior methods .
Neuropharmacological ActivityEvaluated the interaction of derivatives with glutamate receptorsSuggested potential therapeutic benefits in treating epilepsy and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for its unique applications. Below is a detailed comparison with key analogs:

4,5,6,6a-Tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic Acid

  • Structure : Replaces the cyclopentane ring with a pyrrolidine ring, creating a fused bicyclic system.
  • Conformational Impact : Exhibits greater rigidity compared to the cyclopentane variant, enhancing α-turn stabilization in peptides.
  • Applications : Used in peptidomimetics for β-turn mimicry and drug design .

5-Amino-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic Acid

  • Structure: Adds an amino group and a second carboxylic acid group at position 3.
  • Applications : Suited for metal chelation or as a building block in multifunctional polymers .

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic Acid

  • Structure : Expands the cyclopentane ring to a seven-membered cycloheptane ring.
  • Conformational Impact : Larger ring increases flexibility, reducing rigidity and secondary structure stabilization efficacy.
  • Applications : Less favored in peptide scaffolds but explored in macrocyclic drug design .

Ethyl 6-Oxo-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

  • Structure : Ethyl ester derivative with a ketone group at position 5.
  • Reactivity : The ketone enables further functionalization (e.g., reduction to alcohols or reductive amination).
  • Synthesis: Produced via copper-catalyzed condensation of ethyl nitroacetate with cyclopentenone .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications Reference(s)
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid C₇H₉NO₃ Cyclopentane-isoxazoline fusion, carboxylic acid Peptide scaffolds, antiviral intermediates
4,5,6,6a-Tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid C₆H₈N₂O₃ Pyrrolidine-isoxazoline fusion β-Turn mimics, antimicrobial agents
5-Amino-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid C₈H₁₀N₂O₅ Dual carboxylic acids, amino group Chelation, polymer synthesis
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid C₈H₁₁NO₃ Seven-membered cycloheptane ring Macrocyclic drug candidates
Ethyl 6-Oxo-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate C₉H₁₁NO₄ Ethyl ester, ketone at C6 Synthetic intermediate for functionalized derivatives

Biological Activity

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid (CAS Number: 176909-91-4) is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems and potential therapeutic applications.

  • Linear Formula : C₇H₉NO₃
  • Molecular Weight : 155.16 g/mol
  • CAS Number : 176909-91-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects and potential as an enzyme inhibitor.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of isoxazole derivatives, including the compound , on human cancer cell lines. The MTT assay was commonly employed to assess cell viability:

  • Cell Line Tested : HL-60 (human promyelocytic leukemia)
  • IC₅₀ Values : The IC₅₀ values for related isoxazole compounds ranged from 86 to 755 μM, indicating variable potency against cancer cells .

In one study focusing on different isoxazole derivatives, it was found that certain compounds exhibited significant cytotoxicity by promoting apoptosis and inducing cell cycle arrest. For instance:

  • Isoxazole derivatives were shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis and cell cycle regulation .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has been studied in relation to serine acetyltransferase (SAT), an enzyme critical in bacterial metabolism:

CompoundIC₅₀ (μM)Mechanism of Action
Compound 5110 ± 0Competitive inhibition towards acetyl-CoA
Compound 7>2000No significant inhibition

This data indicates that while some derivatives exhibit strong inhibitory activity against SAT, others do not show significant effects at similar concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the isoxazole ring or substituents can significantly affect the compound's potency:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring have been associated with increased affinity for target enzymes.
  • Functional Group Modifications : The presence of carboxylic acid functionalities appears beneficial for maintaining inhibitory activity against SAT and other targets .

Case Studies

A notable case study involved the synthesis and evaluation of various isoxazole derivatives for their anticancer properties. The study demonstrated that specific modifications led to enhanced cytotoxicity against HL-60 cells. The findings suggested that these modifications could serve as a basis for developing new therapeutic agents targeting leukemia and possibly other cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Employ microwave-assisted cyclization to enhance reaction efficiency and reduce side products. This technique is effective for bicyclic systems, as seen in analogous isoxazole derivatives .
  • Step 2 : Purify crude products via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
  • Step 3 : Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity via 1H^1H-NMR (DMSO-d6, 400 MHz) and FT-IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
  • 2D NMR : Use 13C^{13}C-NMR DEPT to identify quaternary carbons and NOESY to detect spatial proximity of protons in the cyclopenta ring system .

Q. How can researchers validate the compound’s stability under standard laboratory storage conditions?

  • Answer :

  • Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (ESI+ mode) and compare to freshly synthesized batches. Store in amber vials at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) across studies?

  • Methodological Answer :

  • Variable Analysis : Compare assay conditions (e.g., pH, cofactors, enzyme isoforms). For example, discrepancies in IC50_{50} values may arise from differences in recombinant protein sources .
  • Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) to measure direct binding kinetics (e.g., KDK_D) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., cyclooxygenase-2). Parameterize partial charges via Hartree-Fock/6-31G* basis sets.
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS, CHARMM36 force field) to assess conformational stability and hydrogen-bond retention with catalytic residues .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

  • Answer :

  • In Vitro : Microsomal stability assays (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life.
  • In Vivo : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0–24 h and quantify via LC-MS/MS. Calculate bioavailability (FF) and t1/2t_{1/2} using non-compartmental analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 2
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid

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